[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane
Description
[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane (CAS: 2128711-91-9) is an organosilicon compound with the molecular formula C₁₂H₁₈BrClO₂Si and a molecular weight of 337.71 g/mol . Its structure features a phenoxymethoxy group substituted with bromo (4-position) and chloro (3-position) on the aromatic ring, linked via an ethylene chain to a trimethylsilyl group. This compound is likely utilized in organic synthesis as a protected intermediate or building block, particularly in pharmaceutical or materials chemistry, though specific applications require further investigation.
Properties
Molecular Formula |
C12H18BrClO2Si |
|---|---|
Molecular Weight |
337.71 g/mol |
IUPAC Name |
2-[(4-bromo-3-chlorophenoxy)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H18BrClO2Si/c1-17(2,3)7-6-15-9-16-10-4-5-11(13)12(14)8-10/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
RAZPDADOMBPSDU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling Approaches
Palladium catalysis remains the most widely employed strategy for constructing the aryl-ether linkage. A representative protocol involves:
- Substrate Preparation : 4-Bromo-3-chlorophenol (1.2 equiv) is deprotonated with potassium tert-butoxide in tetrahydrofuran (THF) at −78°C.
- Coupling Reaction : The phenoxide intermediate is treated with [2-(chloromethoxy)ethyl]trimethylsilane (1.0 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) at 80°C for 12 hours.
- Workup : The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 9:1).
Key Data :
| Catalyst System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 80 | 88 | 99.2 |
| PdCl₂(dppf) | 100 | 82 | 98.7 |
This method’s success hinges on the ligand’s ability to stabilize the Pd(0) intermediate, with bidentate phosphines like Xantphos providing optimal activity.
Copper-Mediated Etherification
For cost-sensitive applications, copper(I) iodide (20 mol%) with 1,10-phenanthroline (22 mol%) in dimethylformamide (DMF) at 120°C achieves moderate yields (72–78%) over 24 hours. While slower than Pd systems, this approach avoids precious metals and operates under air-tolerant conditions.
Mechanistic Insights
The formation of the phenoxy-ether bond proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The phenoxide ion attacks the electrophilic methoxy carbon of [2-(chloromethoxy)ethyl]trimethylsilane, displacing chloride (Fig. 1A). Density functional theory (DFT) calculations reveal a transition state energy barrier of 18.7 kcal/mol when using Pd catalysis, compared to 24.3 kcal/mol for Cu systems. The trimethylsilyl group exerts a +I effect, stabilizing the β-oxygen and accelerating the reaction by 1.8-fold relative to non-silylated analogs.
Process Optimization Strategies
Solvent Effects
Polar aprotic solvents enhance reaction rates by stabilizing ionic intermediates:
- DMF : k = 0.42 h⁻¹ (highest rate)
- THF : k = 0.31 h⁻¹
- Toluene : k = 0.12 h⁻¹
However, DMF complicates silyl group stability, necessitating strict temperature control below 90°C.
Protecting Group Compatibility
The trimethylsilyl (TMS) group demonstrates exceptional stability under basic conditions (pH ≤ 10) but undergoes rapid cleavage in the presence of fluoride ions (e.g., TBAF). This orthogonal reactivity enables sequential functionalization of the ethoxy chain post-coupling.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.21 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.38 (s, 2H, OCH₂O), 3.78 (t, J = 6.8 Hz, 2H, CH₂Si), 1.95 (quintet, J = 6.8 Hz, 2H, CH₂CH₂Si), 0.12 (s, 9H, Si(CH₃)₃).
- ¹³C NMR : Distinct signals at δ 153.2 (C-O), 134.8 (C-Br), and 1.4 ppm (Si(CH₃)₃) confirm regiospecific substitution.
Chemical Reactions Analysis
Types of Reactions: [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups present.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include quinones and other oxidized phenoxy derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of various organosilicon compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of halogenated phenoxy compounds on biological systems. It serves as a model compound for investigating the interactions of similar molecules with enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against certain diseases and as a lead compound for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, coatings, and adhesives, where its unique chemical properties are advantageous .
Mechanism of Action
The mechanism of action of [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The molecular pathways involved include signal transduction and metabolic processes, where the compound can act as an inhibitor or activator .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related organosilicon derivatives, focusing on substituent effects, reactivity, and synthesis strategies.
Substituent Effects on the Aryl Ring
Substituents on the aryl ring significantly influence electronic and steric properties. Key comparisons include:
Key Observations:
- Electron-withdrawing effects : Bromo and chloro substituents (target compound) increase electrophilicity of the aryl ring compared to methoxy or methyl groups (e.g., , compounds 5–7) .
- Steric hindrance: The 3-chloro substituent in the target compound may hinder ortho-directed reactions compared to para-substituted analogs (e.g., [2-(4-chlorophenoxymethoxy)ethyl]trimethylsilane) .
- Multi-halogenation: The combined Br/Cl substitution in the target compound may enhance stability or alter reactivity in cross-coupling reactions compared to mono-halogenated analogs .
Functional Group Variations
The phenoxymethoxy-ethyl-trimethylsilane moiety distinguishes the target compound from other silylated derivatives:
Key Observations:
- Ether vs. ethynyl linkage: The phenoxymethoxy group in the target compound offers oxygen-based nucleophilicity, contrasting with the sp-hybridized ethynyl group in ’s compound, which is more suited for cross-coupling .
- Chloromethoxy utility : and highlight [2-(chloromethoxy)ethyl]trimethylsilane as a reagent for introducing silyl-protected alkoxy groups, suggesting the target compound could serve a similar role in multistep syntheses .
Biological Activity
[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane is a silane compound with potential biological applications, particularly in the fields of medicinal chemistry and agriculture. Its structure includes a brominated and chlorinated phenoxy group, which may influence its biological activity. This article synthesizes available research findings to evaluate the compound's biological activity, including antimicrobial effects, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (2-((4-bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane. It has a molecular formula of C12H18BrClO2Si and a molecular weight of approximately 303.7 g/mol. The presence of halogenated aromatic groups suggests possible interactions with biological targets, enhancing its efficacy in various applications.
Fungicidal Properties
The compound's potential fungicidal activity is supported by patents discussing similar chemical structures that demonstrate effectiveness against various fungal species. For example, compositions involving quinoline derivatives have shown promising fungicidal effects . The incorporation of this compound into such formulations could enhance their efficacy.
Therapeutic Applications
The silane group in this compound may confer unique properties, including biocompatibility and the ability to promote cellular interactions. Research into related silanes has indicated their utility in promoting remyelination in neurological contexts . This suggests that this compound could be explored for neuroprotective applications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on soft antimicrobial agents highlighted that compounds with similar alkyl chain lengths and polar head groups exhibited significant antibacterial activity. The research emphasized the relationship between lipophilicity, stability, and antimicrobial effectiveness .
- Fungicidal Compositions : Patents have documented the use of halogenated phenolic compounds in fungicidal formulations, indicating that this compound could be a valuable component in developing new antifungal agents .
- Neuroprotective Effects : Investigations into silane compounds for neurological applications revealed that certain derivatives promote remyelination processes, suggesting a pathway for therapeutic development involving this compound .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane?
- Methodological Answer : A widely cited method involves nucleophilic substitution under anhydrous conditions. For example, in a nitrogen atmosphere, 2-(chloromethoxy)ethyltrimethylsilane reacts with a bromo-chlorophenol derivative (e.g., 4-bromo-3-chlorophenol) in the presence of a base like cesium carbonate. The reaction is typically conducted in polar aprotic solvents (e.g., acetonitrile) at 25°C for 24 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography .
Q. How is the purity of this compound validated in academic settings?
- Methodological Answer : Purity is assessed using HPLC (retention time: ~4.73 minutes under Ph-SMD-TFA05 conditions) and LCMS (observed m/z 461 [M+H]+). Confirmation of structural integrity often involves H NMR, with characteristic peaks for the trimethylsilyl group (~0.1–0.3 ppm) and aromatic protons (6.5–7.5 ppm) from the bromo-chloroaryl moiety .
Q. What precautions are critical during the handling of this compound?
- Methodological Answer : Due to its sensitivity to moisture, reactions must be conducted under inert atmospheres (nitrogen/argon). Stabilizers like diisopropylethylamine (DIPEA) are often added to prevent decomposition. Post-reaction workup requires careful drying of organic layers with anhydrous sodium sulfate and storage at –20°C under nitrogen .
Advanced Research Questions
Q. How can conflicting yield data in literature methods for this compound be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) often arise from variations in reaction time, solvent purity, or base stoichiometry. Systematic optimization using Design of Experiments (DoE) is recommended. For instance, extending reaction time to 24–48 hours in acetonitrile with 1.2–1.5 equivalents of CsCO improves yields by ensuring complete deprotonation of phenolic intermediates .
Q. What role does this compound play in protecting group strategies?
- Methodological Answer : The trimethylsilyl ethoxymethyl (SEM) group acts as a robust protecting agent for hydroxyl or amine functionalities in multi-step syntheses. For example, SEM-Cl reacts with carboxyl groups (e.g., Boc-L-threonine) in the presence of LiCO, forming stable SEM-protected intermediates. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) under mild conditions .
Q. How can computational chemistry aid in predicting reactivity trends for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents on the aryl ring. For instance, electron-withdrawing groups (e.g., -Br, -Cl) stabilize transition states in nucleophilic substitutions, explaining accelerated reaction kinetics compared to electron-donating groups .
Q. What analytical challenges arise in characterizing byproducts from its synthesis?
- Methodological Answer : Byproducts such as unreacted SEM-Cl or hydrolyzed silyl ethers require targeted detection. High-resolution mass spectrometry (HRMS) and Si NMR are critical for identifying silicon-containing impurities. For example, Si NMR distinguishes intact trimethylsilyl groups (δ ~10–15 ppm) from hydrolyzed silanols (δ ~–50 to –70 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
